2-(3-Methylpiperazin-1-yl)quinoxaline
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Overview
Description
2-(3-Methylpiperazin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a 3-methylpiperazine moiety attached to it, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it an efficient and environmentally friendly approach.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including 2-(3-Methylpiperazin-1-yl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, molecular iodine catalysis, and the use of recyclable catalysts are commonly used to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylpiperazin-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)quinoxaline involves its interaction with molecular targets such as phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, the compound disrupts the PI3K/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. This inhibition leads to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
- Morpholinoquinoxaline derivatives
- Piperidinylquinoxaline derivatives
- Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline
Comparison: 2-(3-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to morpholinoquinoxaline and piperidinylquinoxaline derivatives, it shows higher potency as a PI3K inhibitor and greater antiproliferative activity against cancer cells . The presence of the 3-methylpiperazine moiety enhances its solubility and bioavailability, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(3-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C13H16N4/c1-10-9-17(7-6-14-10)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10,14H,6-7,9H2,1H3 |
InChI Key |
ICYQRLRRSLBVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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